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molecular formula C12H15NO B346221 (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 18103-98-5

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B346221
M. Wt: 189.25g/mol
InChI Key: RRVBRKWQJVEFJN-CMDGGOBGSA-N
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Patent
US05703106

Procedure details

At 0° C. a solution of hydroxylamine-O-sulfonic acid (93 g) in dry methanol (700 ml) is added over 2 min to a solution of crude 3-dimethylamino-1-p-tolylprop-2-en-1-one (148 g) in dry methanol (1 l). The mixture is stirred at ambient temperature for 20 min, then carefully poured into a solution of sodium bicarbonate (150 g) in water (1 l). After standing at room temperature over night (for convenience) the precipitate is collected and dried to give crude 5-(4-methylphenyl)-isoxazole. In order to obtain purer product, the material can be purified by flash cromatography on silica gel, using hexane/ethyl acetate (4:1) as eluent.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NOS(O)(=O)=O.C[N:8](C)[CH:9]=[CH:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)=[O:12].C(=O)(O)[O-].[Na+]>CO.O>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]2[O:12][N:8]=[CH:9][CH:10]=2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
148 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)C)C
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing at room temperature over night
CUSTOM
Type
CUSTOM
Details
(for convenience) the precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=NO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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